Methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride
Description
This compound is a bicyclic amine derivative with a 3-azabicyclo[3.2.1]octane core, characterized by a methyl ester at position 6 and a tert-butoxycarbonyl (Boc)-protected amino group at position 5. The hydrochloride salt enhances its solubility and stability, making it a candidate for pharmaceutical intermediates, particularly in drug discovery targeting neurological or antimicrobial pathways. Its stereochemistry (1R,5R,6S,7R) and bicyclic framework contribute to unique physicochemical and biological properties.
Properties
IUPAC Name |
methyl (1R,5R,6S,7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-azabicyclo[3.2.1]octane-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O4.ClH/c1-14(2,3)20-13(18)16-11-9-5-8(6-15-7-9)10(11)12(17)19-4;/h8-11,15H,5-7H2,1-4H3,(H,16,18);1H/t8-,9+,10-,11+;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJICNIKWGFPALG-KESDUTQTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1C2CC(C1C(=O)OC)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1[C@@H]2C[C@H]([C@@H]1C(=O)OC)CNC2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25ClN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs such as azabicyclic frameworks, ester functionalities, or protective groups, enabling comparative analysis of their properties and applications.
Structural and Functional Group Comparisons
Key Observations :
- Functional Groups : The Boc group in the target compound improves stability during synthesis compared to unprotected amines (e.g., ). Silyl ethers () or sulfur substitutions () alter solubility and reactivity.
- Salt Forms : Hydrochloride salts (target and ) enhance aqueous solubility, whereas sodium salts () are common in parenteral formulations.
Q & A
Basic: What synthetic methodologies are recommended to optimize yield and stereochemical purity of this compound?
Answer:
To optimize synthesis, employ Design of Experiments (DoE) to systematically evaluate variables such as temperature, solvent polarity, and catalyst type. For example, flow chemistry techniques can enhance reaction reproducibility by ensuring precise control over reaction parameters (e.g., residence time, mixing efficiency) . Catalytic systems like palladium or ruthenium complexes may improve stereoselectivity, as seen in analogous bicyclic amine syntheses . Monitor intermediates via HPLC or LC-MS to identify bottlenecks in multi-step pathways .
Basic: Which analytical techniques are essential for confirming the stereochemical configuration of this bicyclic structure?
Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for chiral centers at positions 1R, 5R, 6S, and 7R .
- NMR spectroscopy : Use NOESY or ROESY to assess spatial proximity of protons in the azabicyclo core, validating chair or boat conformations .
- Chiral HPLC : Separate enantiomers using cellulose-based columns to verify stereochemical purity (>95% by area under the curve) .
Advanced: How does stereochemical variation at the 6S and 7R positions impact biological activity?
Answer:
Stereochemistry directly influences target binding. For example:
- In vitro assays : Compare enantiomers against bacterial penicillin-binding proteins (PBPs) or neurological targets (e.g., σ receptors) to quantify IC50 differences .
- Molecular docking : Simulate interactions using software like AutoDock Vina; the 7R configuration may enhance hydrogen bonding with active-site residues (e.g., Tyr-105 in PBP2a) .
- Pharmacokinetics : The 6S position may affect metabolic stability; test hepatic microsomal clearance rates for each enantiomer .
Advanced: How should researchers resolve contradictions in reported pharmacological data (e.g., conflicting IC50 values)?
Answer:
- Replicate studies : Ensure identical assay conditions (pH, buffer composition) and cell lines. For example, discrepancies in antimicrobial activity may arise from variations in bacterial strain susceptibility .
- Impurity profiling : Use LC-MS to identify byproducts (e.g., hydrolyzed tert-butoxycarbonyl groups) that may interfere with bioactivity .
- Standardized protocols : Adopt OECD guidelines for cytotoxicity assays to minimize inter-lab variability .
Advanced: What strategies mitigate the compound’s hygroscopicity during storage and handling?
Answer:
- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis of the methyl ester and tert-butoxycarbonyl (Boc) groups .
- Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and monitor via HPLC-UV for degradation products (e.g., free carboxylic acid formation) .
- Formulation : Encapsulate in cyclodextrins or lipid nanoparticles to enhance shelf life .
Advanced: How can computational modeling predict reactivity or metabolic pathways of this compound?
Answer:
- Density Functional Theory (DFT) : Calculate bond dissociation energies to identify labile sites (e.g., ester or Boc groups prone to hydrolysis) .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) to assess blood-brain barrier penetration .
- CYP450 metabolism prediction : Use tools like StarDrop to forecast oxidative metabolites, guiding toxicity studies .
Basic: What safety protocols are critical for handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges due to acute toxicity (H302) and respiratory irritation risks (H335) .
- Ventilation : Use fume hoods during weighing and synthesis to limit airborne exposure .
- Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb using vermiculite .
Advanced: What strategies address the lack of published pharmacological data for this compound?
Answer:
- High-throughput screening (HTS) : Screen against diverse target libraries (e.g., kinase or GPCR panels) to identify novel bioactivities .
- Structure-activity relationship (SAR) studies : Synthesize analogs with modifications at the carboxylate or Boc groups to pinpoint critical pharmacophores .
- Collaborative data sharing : Contribute findings to open-access repositories like PubChem to build a robust dataset .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
